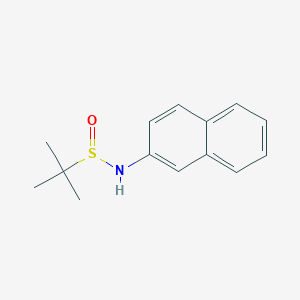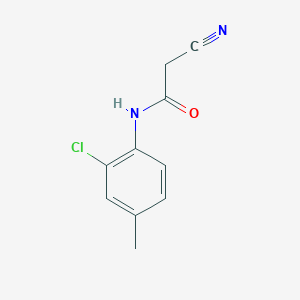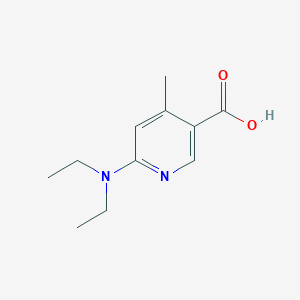![molecular formula C6H14Cl2N2 B13004858 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a bicyclic amine that is often used in various chemical reactions and research applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride typically involves the reaction of 2-methyl-2,6-diazabicyclo[3.2.0]heptane with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield various oxidized derivatives.
Reduction: May yield simpler amines.
Substitution: May yield substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or base in chemical reactions, facilitating various transformations. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2,6-diazabicyclo[3.2.0]heptane
- 6-Methyl-2,6-diazabicyclo[3.2.0]heptane
Uniqueness
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride is unique due to its bicyclic structure and the presence of two hydrochloride groups. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable in specific research and industrial applications.
Eigenschaften
Molekularformel |
C6H14Cl2N2 |
|---|---|
Molekulargewicht |
185.09 g/mol |
IUPAC-Name |
2-methyl-2,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-3-2-5-6(8)4-7-5;;/h5-7H,2-4H2,1H3;2*1H |
InChI-Schlüssel |
DAHICEWRLGRFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2C1CN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)



![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)
![Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)





![3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B13004840.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)

